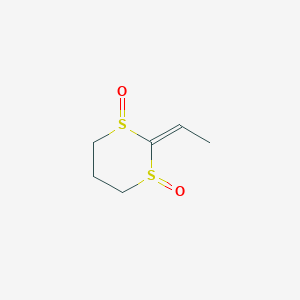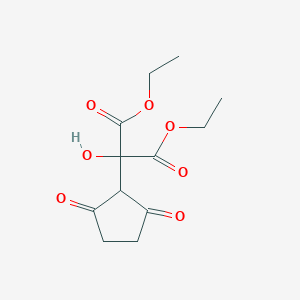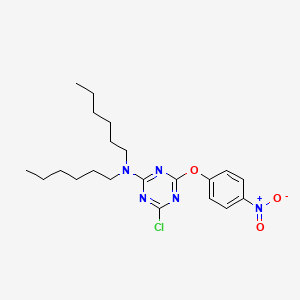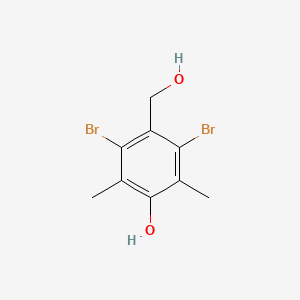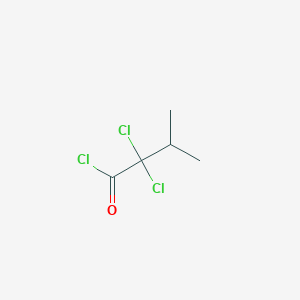![molecular formula C16H10N2O2 B14294083 3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline CAS No. 114626-01-6](/img/structure/B14294083.png)
3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline is a chemical compound known for its unique structure and properties It contains a nitrophenyl group attached to a buta-1,3-diyn-1-yl chain, which is further connected to an aniline group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline typically involves the coupling of a nitrophenyl derivative with a buta-1,3-diyn-1-yl intermediate. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine or potassium carbonate and a solvent like tetrahydrofuran or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nitrating mixture (nitric acid and sulfuric acid) for nitration, halogens (chlorine or bromine) for halogenation.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Applications De Recherche Scientifique
3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the aniline group can form hydrogen bonds with biological molecules. These interactions can affect various cellular pathways, leading to changes in cellular function and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[4-(4-Nitrophenyl)buta-1,3-diyn-1-yl]aniline
- 3-[4-(2-Nitrophenyl)buta-1,3-diyn-1-yl]aniline
- 3-[4-(3-Nitrophenyl)buta-1,3-dien-1-yl]aniline
Uniqueness
3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline is unique due to the specific positioning of the nitrophenyl group and the buta-1,3-diyn-1-yl chain. This unique structure imparts distinct electronic and steric properties, making it valuable for specific applications in research and industry.
Propriétés
IUPAC Name |
3-[4-(3-nitrophenyl)buta-1,3-diynyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c17-15-9-3-7-13(11-15)5-1-2-6-14-8-4-10-16(12-14)18(19)20/h3-4,7-12H,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSQLRFCKJEMPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C#CC#CC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00766053 |
Source


|
| Record name | 3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00766053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114626-01-6 |
Source


|
| Record name | 3-[4-(3-Nitrophenyl)buta-1,3-diyn-1-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00766053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,5-Dimethyl-4-[(3-methylphenyl)methyl]pyridine](/img/structure/B14294005.png)
![1-Ethyl-4-[2-(4-methylphenyl)ethenyl]pyridin-1-ium iodide](/img/structure/B14294012.png)
![Octanal, 8-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B14294019.png)


![Silane, trimethyl[[1-(1-methylethoxy)ethenyl]oxy]-](/img/structure/B14294032.png)

